2-Hydroxyoctanoic acid

Catalog No.
S582869
CAS No.
617-73-2
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyoctanoic acid

CAS Number

617-73-2

Product Name

2-Hydroxyoctanoic acid

IUPAC Name

2-hydroxyoctanoic acid

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11)

InChI Key

JKRDADVRIYVCCY-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)O)O

Solubility

927 mg/mL

Synonyms

alpha-HCA acid, alpha-hydroxycaprylic acid

Canonical SMILES

CCCCCCC(C(=O)O)O

Inhibitor of Medium-Chain Acyl-CoA Synthetase

One of the primary applications of 2-Hydroxyoctanoic acid lies in its ability to inhibit the enzyme medium-chain acyl-CoA synthetase (MCAS) []. This enzyme plays a crucial role in the activation of medium-chain fatty acids for further metabolism. Studies have shown that (±)-2-Hydroxyoctanoic acid inhibits purified MCAS from bovine liver mitochondria, offering a valuable tool for researchers investigating the mechanisms and kinetics of MCAS activity [].

Potential for Enantiomer Separation and Detection

As 2-Hydroxyoctanoic acid exists as a racemic mixture, meaning it consists of both L- and D-enantiomers, it holds potential for the development of separation and detection systems for medium-chain hydroxy-fatty acid enantiomers []. This application is particularly relevant in fields like pharmacology and drug discovery, where the specific spatial arrangement of molecules (enantiomers) can significantly impact their biological activity.

Research Tool in Other Areas

While the aforementioned applications are the most established, 2-Hydroxyoctanoic acid has also been used in other research areas, including:

  • Metabolomic studies: This compound appears in studies investigating metabolic changes in response to various stimuli, such as uranium exposure [].
  • Enzyme activity studies: Researchers have employed 2-Hydroxyoctanoic acid as a substrate for L-2-hydroxy-acid oxidase 2, an enzyme involved in the metabolism of specific compounds [].

2-Hydroxyoctanoic acid, also known as 2-hydroxycaprylic acid or α-hydroxyoctanoic acid, is a medium-chain fatty acid characterized by the presence of a hydroxyl group at the second carbon position. Its molecular formula is C₈H₁₆O₃, and it has a molecular weight of approximately 160.21 g/mol. This compound is classified within the broader category of organic compounds known as medium-chain fatty acids, which are notable for their aliphatic chain structures and various biological activities .

As mentioned earlier, 2-Hydroxyoctanoic acid acts as an inhibitor of MCAS, an enzyme responsible for activating medium-chain fatty acids for further metabolism []. The exact mechanism of inhibition is not fully understood but may involve the molecule competing with the natural fatty acid substrate for the enzyme's binding site []. Further research is needed to elucidate the specific interactions between 2-Hydroxyoctanoic acid and MCAS.

, primarily involving oxidation and acylation processes. It can inhibit medium-chain acyl-CoA synthetase, an enzyme crucial for fatty acid metabolism, with an inhibition constant (Ki) of approximately 500 µM when hexanoic acid is used as a substrate . Additionally, it can be oxidized by specific enzymes, leading to the formation of various metabolites that may play roles in metabolic pathways .

The biological activity of 2-hydroxyoctanoic acid has been linked to its potential as a therapeutic agent. It exhibits antimicrobial properties and may influence lipid metabolism. Research indicates that it can affect the activity of enzymes involved in fatty acid metabolism, suggesting its role in regulating lipid profiles and energy homeostasis within cells .

2-Hydroxyoctanoic acid can be synthesized through various methods, including:

  • Chemical Synthesis: This involves the hydroxylation of octanoic acid using specific reagents under controlled conditions.
  • Biological Synthesis: Certain microorganisms can produce 2-hydroxyoctanoic acid through enzymatic pathways involving fatty acid biosynthesis .

The applications of 2-hydroxyoctanoic acid span several fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses in treating metabolic disorders.
  • Food Industry: It may serve as a food additive or preservative due to its antimicrobial properties.
  • Cosmetics: Its moisturizing properties make it a candidate for use in skin care formulations .

Several compounds share structural similarities with 2-hydroxyoctanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Octanoic AcidC₈H₁₆OSaturated fatty acid without hydroxyl groups
Hexanoic AcidC₆H₁₂OShorter carbon chain; also a saturated fatty acid
2-Hydroxyhexanoic AcidC₆H₁₂O₃Similar structure but shorter carbon chain
(R)-2-Hydroxycaprylic AcidC₈H₁₆O₃Enantiomer of 2-hydroxyoctanoic acid

Uniqueness: 2-Hydroxyoctanoic acid is distinctive due to its longer carbon chain compared to similar compounds like hexanoic acid and its specific hydroxylation at the second carbon position. This structural feature contributes to its unique biological activities and potential therapeutic applications.

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

160.109944368 g/mol

Monoisotopic Mass

160.109944368 g/mol

Heavy Atom Count

11

Melting Point

70 °C

UNII

0R6X0G0S8A

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

617-73-2

Wikipedia

Hydroxycaprylic acid

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2023-08-15

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